Trimethylsilyl triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

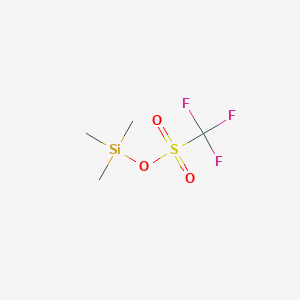

Trimethylsilyl triflate (CAS 27607-77-8), commonly known as TMSOTf, is a powerful organosilicon reagent combining a trimethylsilyl group with the highly effective triflate leaving group. This structure renders it an exceptionally electrophilic silylating agent, far more reactive than standard trimethylsilyl halides like TMS-Cl. It is primarily utilized for the formation of silyl ethers from alcohols and silyl enol ethers from ketones or aldehydes, often under mild, catalyst-free conditions. Its potent Lewis acidity also enables its use as a catalyst for a range of organic transformations, including glycosylations and carbon-carbon bond-forming reactions.

References

- [1] Aure Chemical. "How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis." Aure Chemical, Accessed April 30, 2026.

- [3] Aure Chemical. "How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis." Aure Chemical, Accessed April 30, 2026.

- [5] Trimethylsilyl trifluoromethanesulfonate. Wikipedia. Accessed April 30, 2026.

- [7] Wepplo, P. J. "Silylating Agents." In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc., 2000.

- [10] Chauhan, P., & Kumar, A. "Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues." RSC Advances 13, no. 38 (2023): 27035-27063.

- [11] Chauhan, P., & Kumar, A. "Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues." RSC Advances 13, no. 38 (2023): 27035-27063.

Direct substitution of Trimethylsilyl triflate with more common silyl halides is often unviable due to significant differences in reactivity and process requirements. Trimethylsilyl chloride (TMS-Cl), while less expensive, is orders of magnitude less reactive and typically requires the addition of a stoichiometric base (e.g., triethylamine) to neutralize the corrosive HCl byproduct, complicating protocols and limiting compatibility with base-sensitive substrates. Conversely, while Trimethylsilyl iodide (TMS-I) offers high reactivity, it has a limited shelf-life and is highly moisture-sensitive, often necessitating *in situ* generation immediately before use. TMSOTf provides a strategic balance, delivering exceptionally high reactivity in a form that, while moisture-sensitive, is more suitable for storage and direct use in critical, high-yield processes where reaction failure or complex handling is not an option.

References

- [1] Aure Chemical. "Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better?" Aure Chemical, Accessed April 30, 2026.

- [3] Aure Chemical. "How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis." Aure Chemical, Accessed April 30, 2026.

- [20] Bandyopadhyay, P., & Singh, G. "Chemical O‐Glycosylations: An Overview." ChemistrySelect 4, no. 1 (2019): 1-22.

- [26] Bandyopadhyay, P., & Singh, G. "Chemical O‐Glycosylations: An Overview." ChemistrySelect 4, no. 1 (2019): 1-22.

Vastly Superior Silylation Rate for High-Throughput and Difficult Substrates

The triflate leaving group makes TMSOTf an exceptionally potent silylating agent, with a reactivity that quantitatively surpasses common alternatives. Studies show it can react up to 6.7 × 10⁸ times faster than trimethylsilyl chloride (TMSCl) in comparable setups. Another analysis estimates that TMSOTf surpasses the silylating potential of TMSCl by a factor of nearly 10⁹. This immense difference in reaction rate allows for the silylation of sterically hindered alcohols or other challenging substrates where TMSCl would be ineffective or require forcing conditions.

| Evidence Dimension | Relative Silylation Reactivity Rate |

| Target Compound Data | 6.7 x 10⁸ to 1 x 10⁹ (relative rate) |

| Comparator Or Baseline | Trimethylsilyl chloride (TMSCl) (relative rate of 1) |

| Quantified Difference | >670,000,000x faster |

| Conditions | Silylation of active hydrogen compounds (e.g., alcohols). |

This extreme reactivity enables shorter reaction times, lower process temperatures, and the successful protection of challenging functional groups, directly improving process efficiency and substrate scope.

Simplified Processability: Base-Free Conditions Avoid Corrosive Byproducts and Side Reactions

Unlike trimethylsilyl chloride (TMSCl), which generates HCl as a byproduct and necessitates the use of a stoichiometric base like triethylamine for neutralization, TMSOTf operates under milder, often base-free conditions. The byproduct of silylation with TMSOTf is triflic acid, which is readily scavenged by non-nucleophilic bases like 2,6-lutidine if necessary, but many reactions proceed efficiently without any base at all. This avoids the handling of corrosive HCl and prevents side reactions that can be induced by the presence of amine bases or chloride ions.

| Evidence Dimension | Requirement for Stoichiometric Base |

| Target Compound Data | Often operates under base-free conditions. |

| Comparator Or Baseline | Trimethylsilyl chloride (TMSCl) requires a stoichiometric base (e.g., triethylamine, pyridine) to neutralize HCl byproduct. |

| Quantified Difference | Elimination of a required stoichiometric reagent. |

| Conditions | Silylation of alcohols and other protic functional groups. |

Eliminating the need for a stoichiometric base simplifies reaction setup and workup, reduces material costs, and enhances compatibility with base-sensitive functional groups, improving overall process robustness.

Superior Performance and Handling for High-Stakes Glycosylation Reactions

In complex carbohydrate synthesis, TMSOTf is a premier promoter for glycosylation, enabling reactions under mild, neutral conditions with high rates and excellent yields, often exceeding 90%. For example, in a Koenigs-Knorr type reaction, the use of 20 mol% TMSOTf with Ag₂O led to a 99% yield of a target disaccharide in just 10 minutes. This contrasts sharply with highly reactive alternatives like trimethylsilyl iodide (TMSI), which, despite its utility, has a very short shelf-life and often must be generated *in situ* immediately prior to use, posing significant handling and reproducibility challenges. TMSOTf provides the high activation power needed for these difficult transformations without the operational drawbacks of unstable reagents.

| Evidence Dimension | Process Suitability in Glycosylation |

| Target Compound Data | Bench-stable reagent enabling >90% yields in minutes. |

| Comparator Or Baseline | Trimethylsilyl iodide (TMSI), a highly reactive promoter with limited shelf-life requiring in situ generation. |

| Quantified Difference | Enables use of a stable, off-the-shelf reagent versus an unstable one requiring extra synthetic steps. |

| Conditions | Catalytic promotion of Koenigs-Knorr and other glycosylation reactions. |

For multi-step synthesis of valuable oligosaccharides, using a reliable, bench-stable, and highly efficient promoter like TMSOTf minimizes the risk of costly failures and improves process reproducibility.

Enables One-Pot Mukaiyama Aldol Reactions by Fulfilling Dual Roles

TMSOTf streamlines the Mukaiyama aldol reaction by acting as both the silylating agent for in situ silyl enol ether formation and the Lewis acid catalyst to activate the aldehyde electrophile. This dual functionality enables efficient one-pot, tandem procedures, bypassing the need to pre-form, isolate, and purify the silyl enol ether intermediate, which is a requirement in many traditional protocols using other Lewis acids like TiCl₄. This one-pot approach has been successfully applied to a variety of substrates, including aldehyde-aldehyde couplings and additions using thioesters as enolate precursors.

| Evidence Dimension | Process Efficiency in Mukaiyama Aldol Reaction |

| Target Compound Data | Enables one-pot reaction via dual silylating/catalytic roles. |

| Comparator Or Baseline | Traditional methods requiring separate synthesis and purification of silyl enol ether, followed by addition of a different Lewis acid (e.g., TiCl₄). |

| Quantified Difference | Reduces a two-step (synthesis + reaction) sequence to a single one-pot operation. |

| Conditions | Mukaiyama aldol addition of ketones, esters, or thioesters to aldehydes. |

This process intensification significantly reduces synthesis time, solvent usage, and handling of intermediates, leading to a more efficient and economical workflow for constructing complex organic molecules.

Rapid Silylation of Sterically Hindered or Thermally Sensitive Substrates

For protecting groups on complex molecules, particularly sterically crowded secondary or tertiary alcohols, TMSOTf's immense reactivity allows for quantitative silylation where less reactive agents like TMSCl would fail or require prolonged heating that could degrade the substrate.

High-Yield Synthesis of Complex Oligosaccharides and Glycoconjugates

In pharmaceutical and biological research, the reliable, high-yield synthesis of specific oligosaccharides is critical. TMSOTf serves as a powerful and dependable promoter for activating glycosyl donors, driving difficult couplings to completion under mild conditions compatible with sensitive protecting groups.

Efficient One-Pot Carbon-Carbon Bond Formations via Aldol Addition

When process efficiency is paramount, TMSOTf enables streamlined Mukaiyama aldol reactions by facilitating both the *in situ* formation of the required silyl enol ether and its subsequent Lewis acid-catalyzed addition in a single operation, saving time and resources.

Accelerated Acylation of Challenging Alcohols

The potent Lewis acidity of TMSOTf makes it an excellent catalyst for the acylation of alcohols with acid anhydrides. It can dramatically accelerate reactions that are slow with standard catalysts like DMAP, such as the acylation of extremely hindered alcohols, completing in minutes or hours what might otherwise take days.

References

- [1] Aure Chemical. "Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better?" Aure Chemical, Accessed April 30, 2026.

- [3] Aure Chemical. "How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis." Aure Chemical, Accessed April 30, 2026.

- [7] Wepplo, P. J. "Silylating Agents." In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc., 2000.

- [13] Downey, C. W., Dixon, G. J., Ingersoll, J. A., et al. "One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions." UR Scholarship Repository (2019).

- [14] Downey, C. W., & Keyser, M. T. "Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals." UR Scholarship Repository (2015).

- [21] Procopiou, P. A., Baugh, S. P., Flack, S. S., & Inglis, G. G. "An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate." The Journal of Organic Chemistry 63, no. 7 (1998): 2342-2347.

- [23] Demchenko, A. V., & Stauch, T. "Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate." Organic Letters 3, no. 25 (2001): 4091-4094.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 56 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 52 of 56 companies with hazard statement code(s):;

H226 (98.08%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive